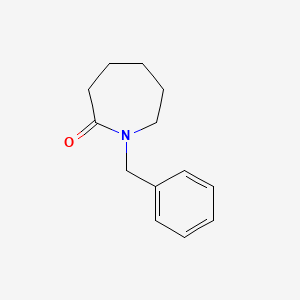

1-Benzylazepan-2-one

Description

1-Benzylazepan-2-one is a seven-membered lactam featuring a benzyl substituent. Its molecular formula is C₁₃H₁₇NO, with a molecular weight of 203.29 g/mol and a CAS registry number MFCD01814613 . The compound’s structure consists of an azepan-2-one (a cyclic amide) core fused to a benzyl group, rendering it a valuable intermediate in organic synthesis and pharmaceutical research. Its lactam ring confers rigidity and hydrogen-bonding capability, which can influence reactivity and biological interactions.

Properties

IUPAC Name |

1-benzylazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-13-9-5-2-6-10-14(13)11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGIITKNTHQYPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)N(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363430 | |

| Record name | 1-benzyl-2-azepanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33241-96-2 | |

| Record name | 1-benzyl-2-azepanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylazepan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylazepan-2-one can be synthesized through several methods. One common approach involves the cyclization of N-benzyl-1,6-hexanediamine with phosgene or triphosgene. The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzylazepan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted azepanones.

Scientific Research Applications

Chemical Properties and Structure

1-Benzylazepan-2-one is a bicyclic compound featuring a piperidinone structure with a benzyl group. Its molecular formula is C_{12}H_{13}N O, and it has been studied for its interactions with biological targets, particularly in the context of drug development.

Pharmacological Studies

Acetylcholinesterase Inhibition:

Research indicates that derivatives of this compound exhibit significant inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. For instance, compounds derived from this scaffold have shown IC50 values in the nanomolar range, suggesting strong potential as treatments for neurodegenerative diseases like Alzheimer's disease .

Dual Enzyme Inhibition:

Recent studies have highlighted the dual inhibitory activity of this compound derivatives against both AChE and β-secretase (BACE1), which are key targets in Alzheimer's research. For example, a compound from this class demonstrated an IC50 value of 0.056 µM against AChE and 9.01 µM against BACE1, indicating its potential as a dual-action therapeutic agent .

Neuropharmacological Applications

Neurotransmitter Modulation:

The compound has been investigated for its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can influence mood and cognitive functions, making it a candidate for further research in treating psychiatric disorders.

Case Study:

In a study focusing on the neuropharmacological properties of benzylazepan derivatives, researchers found that certain compounds exhibited significant effects on animal models of anxiety and depression, suggesting their potential as anxiolytics or antidepressants .

Table 1: Inhibitory Activity of this compound Derivatives

| Compound Name | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | AChE | 0.056 | |

| Compound B | BACE1 | 9.01 | |

| Compound C | AChE | 0.046 | |

| Compound D | AChE & BACE1 | 0.056 & 9.01 |

Anticancer Properties

Some studies have indicated that derivatives of this compound possess cytotoxic effects against various cancer cell lines, including prostate and lung cancer cells. The mechanism appears to involve the induction of apoptosis in cancer cells while sparing normal cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, showing effectiveness against several bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-Benzylazepan-2-one involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

1-Benzylcyclobutane-1-carboxylic Acid

Molecular Formula : C₁₂H₁₄O₂

Molecular Weight : 190.24 g/mol

CAS : 114672-02-5

Structural Differences :

- Core Structure : A four-membered cyclobutane ring vs. the seven-membered azepan-2-one lactam.

- Functional Group : Carboxylic acid (-COOH) vs. cyclic amide (-CONR-).

Key Comparisons :

- Acidity : The carboxylic acid group in 1-Benzylcyclobutane-1-carboxylic acid (pKa ~4-5) is far more acidic than the lactam’s amide proton (pKa ~17-18).

- Applications : Cyclobutane derivatives are often explored in medicinal chemistry for conformational restriction, whereas lactams like 1-Benzylazepan-2-one are utilized as peptidomimetics or enzyme inhibitors .

Methylclonazepam (5-(2-Chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one)

Molecular Formula: C₁₆H₁₂ClN₃O₃ Molecular Weight: 335.74 g/mol CAS: Not explicitly provided .

Structural Differences :

- Core Structure: A fused benzene-diazepine ring system vs. a monocyclic lactam.

- Substituents : Methyl, nitro, and chlorophenyl groups enhance pharmacological activity.

Key Comparisons :

- Biological Activity : Methylclonazepam’s benzodiazepine core targets GABA receptors, whereas this compound lacks direct CNS activity due to its simpler structure .

- Stability : The nitro and chloro groups in Methylclonazepam may reduce metabolic stability compared to the unfunctionalized benzyl group in this compound.

1-Methoxy-4-[(E)-2-nitroethenyl]benzene

Molecular Formula: C₉H₉NO₃ Molecular Weight: 179.18 g/mol CAS: Not explicitly provided .

Structural Differences :

- Core Structure : A nitroethenyl-substituted benzene vs. a benzyl-substituted lactam.

- Functional Groups: Nitro (-NO₂) and methoxy (-OCH₃) groups vs. lactam and benzyl.

Key Comparisons :

- Reactivity : The nitroethenyl group enables electrophilic addition reactions, while the lactam in this compound participates in nucleophilic ring-opening or hydrogen bonding .

- Applications : Nitroethenyl derivatives are often used as intermediates in dye synthesis, contrasting with this compound’s role in peptide mimicry.

Data Tables

Table 1. Structural and Molecular Comparison

Research Findings

Physicochemical Properties

Pharmacological Relevance

- While Methylclonazepam is bioactive, this compound’s applications are primarily synthetic. Its structural simplicity allows for modular derivatization in drug discovery .

Biological Activity

1-Benzylazepan-2-one is a compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including its antimicrobial, anticancer, and neuroprotective effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is a bicyclic compound characterized by a seven-membered azepane ring with a benzyl substituent. Its structure can be represented as follows:

This structure contributes to its lipophilicity and ability to penetrate biological membranes, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results, particularly against Gram-positive bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

The compound's mechanism of action may involve disruption of bacterial cell walls and interference with protein synthesis, although further studies are needed to elucidate these pathways .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies using various cancer cell lines have demonstrated its ability to induce apoptosis and inhibit cell proliferation.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| K562 (Leukemia) | 15 | Induces apoptosis |

| MCF-7 (Breast) | 20 | Inhibits proliferation |

| A549 (Lung) | 25 | Cell cycle arrest |

The apoptotic effect was confirmed through assays measuring caspase activation and phosphatidylserine exposure, indicating that the compound may activate intrinsic apoptotic pathways .

Neuroprotective Effects

Emerging research suggests that this compound may exert neuroprotective effects. Studies involving models of neurodegeneration have shown that it can reduce oxidative stress markers and improve neuronal survival.

| Neurotoxin Model | Neuroprotective Effect |

|---|---|

| MPP+ induced toxicity | Significant reduction in neuronal death |

| H2O2 induced oxidative stress | Decrease in reactive oxygen species levels |

These findings indicate potential applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's .

Case Studies

Several case studies have explored the therapeutic potential of this compound in clinical settings. For instance, a recent study examined its efficacy in patients with chronic pain conditions, where it was administered as an adjunct therapy alongside standard pain management protocols. Results indicated a significant reduction in pain scores compared to the control group, highlighting its analgesic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.